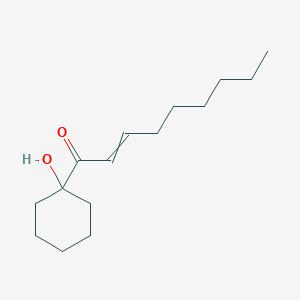
1-(1-Hydroxycyclohexyl)non-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxycyclohexyl)non-2-en-1-one is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a non-2-en-1-one structure, with a hydroxyl group on the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)non-2-en-1-one typically involves the reaction of cyclohexanone with non-2-en-1-one under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the cyclohexyl group to the non-2-en-1-one structure. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclohexyl)non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the non-2-en-1-one structure can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)non-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)nonane.
Substitution: Formation of 1-(1-Chlorocyclohexyl)non-2-en-1-one.
Scientific Research Applications
1-(1-Hydroxycyclohexyl)non-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclohexyl)non-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially altering their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but with a phenyl group instead of a non-2-en-1-one.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group instead of a non-2-en-1-one.
[1,1’-Bicyclohexyl]-2-one, 1’-hydroxy-: Similar cyclohexyl structure but different functional groups.
Uniqueness
1-(1-Hydroxycyclohexyl)non-2-en-1-one is unique due to its combination of a cyclohexyl ring and a non-2-en-1-one structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651726-51-1 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)non-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-8-11-14(16)15(17)12-9-7-10-13-15/h8,11,17H,2-7,9-10,12-13H2,1H3 |
InChI Key |
YQBATONBPIUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=O)C1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
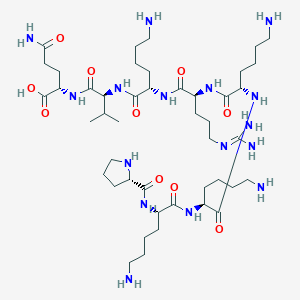
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
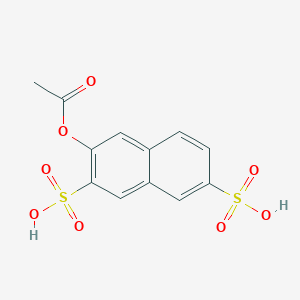
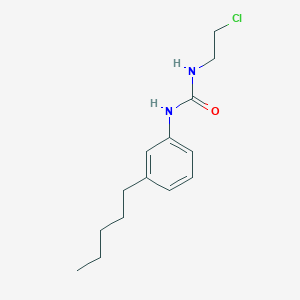
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)

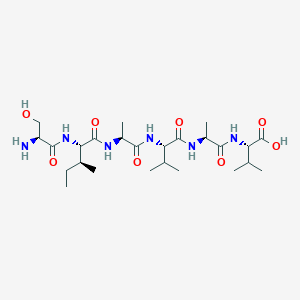
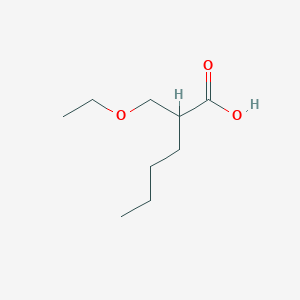
![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
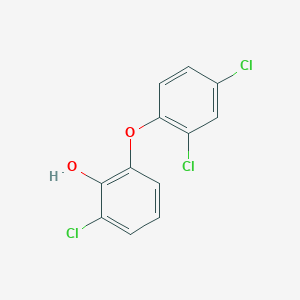
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
